Methyl 3-(5-hexyl-4,5-dihydro-1,2-oxazol-3-YL)propanoate
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Overview
Description
Methyl 3-(5-hexyl-4,5-dihydro-1,2-oxazol-3-YL)propanoate is an organic compound that belongs to the class of oxazoles. It contains a five-membered ring with both nitrogen and oxygen atoms, making it a heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-hexyl-4,5-dihydro-1,2-oxazol-3-YL)propanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable nitrile with an alkene in the presence of a catalyst to form the oxazole ring. The reaction conditions often include moderate temperatures and the use of solvents such as acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-hexyl-4,5-dihydro-1,2-oxazol-3-YL)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, dihydro derivatives, and halogenated compounds, depending on the specific reaction and conditions employed .
Scientific Research Applications
Methyl 3-(5-hexyl-4,5-dihydro-1,2-oxazol-3-YL)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 3-(5-hexyl-4,5-dihydro-1,2-oxazol-3-YL)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, influencing various biochemical processes. Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazole-acetic acid methyl ester: Another oxazole derivative with similar structural features.
1-(4-{4-[5-(2,6-difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-thiazol-2-yl}piperidin-1-yl)-2-: A compound with a similar oxazole ring structure.
Uniqueness
Methyl 3-(5-hexyl-4,5-dihydro-1,2-oxazol-3-YL)propanoate is unique due to its specific substitution pattern and the presence of a hexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
65429-72-3 |
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Molecular Formula |
C13H23NO3 |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
methyl 3-(5-hexyl-4,5-dihydro-1,2-oxazol-3-yl)propanoate |
InChI |
InChI=1S/C13H23NO3/c1-3-4-5-6-7-12-10-11(14-17-12)8-9-13(15)16-2/h12H,3-10H2,1-2H3 |
InChI Key |
IDRUVWVNFBQOBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CC(=NO1)CCC(=O)OC |
Origin of Product |
United States |
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